molecular formula C9H14F2N4 B2756543 4,4-difluoro-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidine CAS No. 2329125-27-9

4,4-difluoro-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidine

Cat. No.: B2756543
CAS No.: 2329125-27-9
M. Wt: 216.236
InChI Key: JXSBORSAIHSUDE-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidine is an organic compound that features a piperidine ring substituted with difluoro groups and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluoro-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidine typically involves the reaction of piperidine derivatives with difluoromethylating agents and triazole precursors. One common method involves the use of difluoromethyl piperidine and a triazole derivative under controlled conditions to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, N-oxides, and reduced forms of the original compound .

Scientific Research Applications

4,4-Difluoro-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials with unique properties[][3].

Mechanism of Action

The mechanism of action of 4,4-difluoro-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidine involves its interaction with specific molecular targets. The triazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The difluoro groups may enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Difluoro-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidine is unique due to its specific combination of a piperidine ring, difluoro groups, and a triazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4,4-difluoro-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N4/c1-14-8(12-7-13-14)6-15-4-2-9(10,11)3-5-15/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSBORSAIHSUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CN2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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